molecular formula C13H15N3O2 B13978357 N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine

N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B13978357
M. Wt: 245.28 g/mol
InChI Key: LBQRAESOXNRTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 6,7-dimethoxyquinazolin-4-one with cyclopropylamine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these kinases, thereby interfering with signal transduction pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-cyclopropyl-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C13H15N3O2/c1-17-11-5-9-10(6-12(11)18-2)14-7-15-13(9)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

LBQRAESOXNRTKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3CC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.